molecular formula C15H16N2O2 B2677431 N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide CAS No. 2361639-12-3

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide

Cat. No. B2677431
CAS RN: 2361639-12-3
M. Wt: 256.305
InChI Key: KEGYBDRMTJIQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide, also known as MIPEP, is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. MIPEP is a selective inhibitor of mitochondrial peptidase, which plays a crucial role in the regulation of mitochondrial protein homeostasis. In

Mechanism of Action

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide acts as a selective inhibitor of mitochondrial peptidase, which is responsible for the processing and degradation of mitochondrial proteins. By inhibiting this enzyme, this compound can modulate mitochondrial protein homeostasis and improve mitochondrial function. This compound has been shown to selectively inhibit mitochondrial peptidase and does not affect other proteases, making it a promising candidate for future research.
Biochemical and Physiological Effects
This compound has been shown to modulate mitochondrial protein homeostasis and improve mitochondrial function in vitro. In a study using human fibroblasts, this compound treatment resulted in increased mitochondrial respiration and ATP production. This compound has also been shown to protect against oxidative stress-induced cell death in neuronal cells. These findings suggest that this compound has potential applications in the treatment of mitochondrial dysfunction-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide is its selectivity for mitochondrial peptidase, which allows for targeted modulation of mitochondrial protein homeostasis. This compound is also relatively easy to synthesize, with a yield of 40%. However, this compound has limited solubility in water and requires the use of organic solvents for in vitro experiments. Additionally, the effects of this compound on mitochondrial function in vivo have not been extensively studied.

Future Directions

Future research on N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide could focus on its potential applications in the treatment of mitochondrial dysfunction-related diseases, such as metabolic disorders, neurodegenerative diseases, and cancer. Further studies could also investigate the effects of this compound on mitochondrial function in vivo and its potential use as a therapeutic agent. Additionally, the development of more water-soluble derivatives of this compound could improve its suitability for in vitro experiments.

Synthesis Methods

The synthesis of N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 7-methoxyisoquinoline, which is reacted with ethylene oxide to form 1-(7-methoxyisoquinolin-1-yl)ethanol. This intermediate is then reacted with prop-2-enoyl chloride to form this compound. The overall yield of the synthesis method is 40%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

N-[1-(7-Methoxyisoquinolin-1-yl)ethyl]prop-2-enamide has potential applications in biomedical research due to its ability to selectively inhibit mitochondrial peptidase. Mitochondrial dysfunction is implicated in a variety of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. By inhibiting mitochondrial peptidase, this compound could potentially modulate mitochondrial protein homeostasis and improve mitochondrial function in these diseases.

properties

IUPAC Name

N-[1-(7-methoxyisoquinolin-1-yl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-4-14(18)17-10(2)15-13-9-12(19-3)6-5-11(13)7-8-16-15/h4-10H,1H2,2-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEGYBDRMTJIQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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